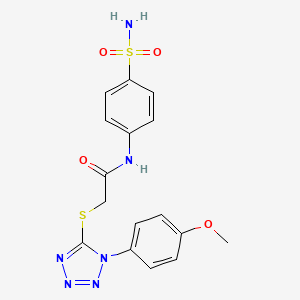

2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Description

2-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a synthetic acetamide derivative featuring a tetrazole ring substituted with a 4-methoxyphenyl group, a thioether linkage, and a sulfamoylphenyl moiety. The tetrazole ring enhances metabolic stability, a desirable trait in drug design, while the thioether bridge may influence electronic properties and binding affinity .

Properties

IUPAC Name |

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4S2/c1-26-13-6-4-12(5-7-13)22-16(19-20-21-22)27-10-15(23)18-11-2-8-14(9-3-11)28(17,24)25/h2-9H,10H2,1H3,(H,18,23)(H2,17,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERURNWYNGZDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide” typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the tetrazole derivative with a suitable thiol compound.

Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a sulfonation reaction followed by amide formation.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

Catalysis: Compounds with tetrazole rings are often studied as catalysts in various organic reactions.

Ligands: They can act as ligands in coordination chemistry.

Biology

Enzyme Inhibition: Such compounds may inhibit specific enzymes, making them potential candidates for drug development.

Antimicrobial Activity: They may exhibit antimicrobial properties against various pathogens.

Medicine

Drug Development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring may mimic certain biological molecules, allowing the compound to bind to active sites on enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous acetamide derivatives, focusing on structural variations, synthetic routes, and pharmacological implications.

Structural Analogues with Tetrazole-Thio Moieties

- N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide (): This compound replaces the 4-sulfamoylphenyl group with a 5-isopropyl-1,3,4-thiadiazol-2-yl substituent. However, the absence of the sulfamoyl group may reduce selectivity for sulfonamide-dependent enzymes. The molecular weight (391.468 g/mol) is comparable to the target compound, suggesting similar pharmacokinetic profiles .

2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ():

Here, the tetrazole is replaced with a triazole ring substituted with ethyl and thiophene groups. The thiophene moiety may improve lipophilicity, aiding membrane penetration. The retained sulfamoylphenyl group suggests shared activity in sulfonamide-targeted pathways, but the triazole’s reduced aromaticity compared to tetrazole might lower metabolic stability .

Analogues with Chromenone or Flavone Backbones

- 2-(2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)-N-(4-sulfamoylphenyl)acetamide (VIg) (): This derivative replaces the tetrazole-thio group with a chromenone-oxygen linkage. The chromenone core introduces planar aromaticity, which could enhance DNA intercalation or topoisomerase inhibition. However, its lower synthetic yield (25% vs. 80% for other derivatives in ) indicates greater synthetic complexity compared to the tetrazole-based target compound .

Triazole-Based Analogues with Varied Substituents

- The 2-methoxyphenyl group on the acetamide nitrogen may alter electronic properties compared to the 4-sulfamoylphenyl group, shifting activity toward non-enzymatic targets .

- 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (): The benzotriazole-methyl substituent introduces a bulky aromatic system, likely impacting solubility and bioavailability.

Pharmacological Implications

- Sulfamoyl Group : Present in both the target compound and VIg, this group is critical for targeting carbonic anhydrases or sulfotransferases. Its absence in analogues like ’s compound may limit such activity .

- Tetrazole vs. Triazole : Tetrazoles offer higher metabolic stability due to resistance to oxidative degradation, making the target compound more suitable for long-acting therapeutics compared to triazole-based derivatives .

- Thioether Linkage : This feature, common across all analogues, may enhance radical scavenging or metal chelation, contributing to ancillary antioxidant effects .

Biological Activity

2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound characterized by its unique structural features, including a tetrazole ring, methoxyphenyl group, sulfamoylphenyl group, and an acetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |

| Molecular Formula | C16H16N6O4S2 |

| Molecular Weight | 396.45 g/mol |

| CAS Number | 836666-38-7 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Tetrazole Ring : Achieved by reacting an appropriate nitrile with sodium azide.

- Attachment of the Methoxyphenyl Group : Introduced through nucleophilic aromatic substitution.

- Formation of the Thioether Linkage : Created by reacting the tetrazole derivative with a thiol compound.

- Introduction of the Sulfamoylphenyl Group : Accomplished via sulfonation followed by amide formation.

- Formation of the Acetamide Moiety : Finalized through acylation.

Enzyme Inhibition

Research indicates that compounds with tetrazole rings can act as enzyme inhibitors, potentially targeting various biological pathways. The specific mechanism of action for 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide may involve mimicking natural substrates or cofactors, allowing it to bind to active sites on enzymes and modulate their activity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy can be attributed to the presence of the sulfamoyl group, which is known for its role in antibacterial action. Comparative studies with similar compounds have demonstrated that variations in substituents significantly influence biological activity.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of several derivatives, including 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating potential as a therapeutic agent against bacterial infections.

- Enzyme Inhibition Assays : In vitro assays were conducted to assess the inhibitory effects on specific enzymes such as carbonic anhydrase and acetylcholinesterase. The compound demonstrated competitive inhibition with IC50 values comparable to established inhibitors, suggesting its potential utility in drug development for conditions like glaucoma and Alzheimer's disease.

- Toxicology Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant cytotoxic effects observed in mammalian cell lines.

Comparison with Similar Compounds

The biological activity of 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide can be contrasted with similar compounds:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|

| 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide | Moderate | Strong |

| 2-((1-(4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide | Low | Moderate |

| 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide | High | Competitive |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide, and what key intermediates are involved?

- Methodology :

- Step 1 : Start with 2-chloro-N-(4-sulfamoylphenyl)acetamide as a core intermediate. React with morpholine and sulfur to introduce thiol functionality, followed by hydrazine hydrate to form the thioxoacetamide backbone .

- Step 2 : Introduce the 4-methoxyphenyl-tetrazole moiety via nucleophilic substitution or click chemistry. For example, coupling with 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol under basic conditions (e.g., NaH/DMF) .

- Key intermediates : 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide (precursor to thiolated acetamide) and 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the tetrazole and sulfamoyl groups. For example, aromatic protons of the 4-methoxyphenyl group appear as a doublet (~6.9–7.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular ion peaks matching the molecular formula (CHNOS) .

Q. What in vitro biological assays are appropriate for initial screening of this compound's pharmacological potential?

- Screening Strategies :

- Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .

- Anti-inflammatory Potential : Evaluate inhibition of COX-2 or LOX enzymes via colorimetric assays (e.g., COX-2 Inhibitor Screening Kit) .

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values calculated .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under eco-friendly conditions?

- Green Chemistry Approaches :

- Catalyst Selection : Replace traditional solvents with ionic liquids or water-miscible solvents (e.g., PEG-400) to reduce toxicity. Use zeolite catalysts (e.g., Zeolite Y-H) to enhance reaction efficiency at lower temperatures .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 150°C for 20 minutes) while maintaining >80% yield .

- Waste Minimization : Implement column-free purification via recrystallization (ethanol/water mixtures) .

Q. How to analyze structure-activity relationships (SAR) when substituents on the tetrazole and sulfamoyl groups affect bioactivity?

- SAR Workflow :

- Tetrazole Modifications : Compare bioactivity of 4-methoxyphenyl vs. 4-chlorophenyl substituents. Electron-donating groups (e.g., -OCH) enhance antimicrobial activity due to increased lipophilicity .

- Sulfamoyl Group Variations : Replace sulfamoyl with acetyl or methyl groups to assess hydrogen-bonding contributions to enzyme inhibition (e.g., COX-2) .

- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) in regression models to predict activity trends .

Q. What strategies resolve discrepancies in biological activity data across different experimental models?

- Troubleshooting Framework :

- Assay Variability : Standardize cell lines (e.g., ATCC-certified) and incubation conditions (e.g., 5% CO, 37°C) to minimize inter-lab variability .

- Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation in certain models .

- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods to cross-validate results .

Q. What computational methods predict the binding affinity of this compound with target enzymes?

- In Silico Strategies :

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Focus on interactions between the sulfamoyl group and Arg120/His90 residues .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of the tetrazole-enzyme complex .

- Free Energy Calculations : Apply MM-PBSA to quantify binding energy (ΔG) and prioritize derivatives with ΔG < -8 kcal/mol .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Safety Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., from DMF or hydrazine hydrate) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.